L-Methionine beta-naphthylamide

Vue d'ensemble

Description

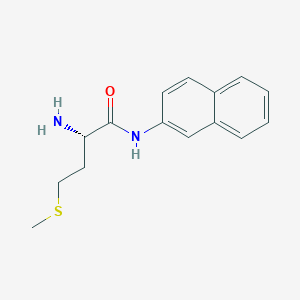

L-Methionine beta-naphthylamide is a biochemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38 g/mol . It is a derivative of the amino acid methionine, where the amino group is substituted with a beta-naphthylamide group. This compound is primarily used in proteomics research and has applications in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of L-Methionine beta-naphthylamide typically involves the reaction of L-methionine with beta-naphthylamine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-methionine and the amino group of beta-naphthylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in research and industrial applications .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis Reactions

L-Methionine β-naphthylamide serves as a substrate for aminopeptidases and metalloproteases, which catalyze the hydrolysis of its amide bond.

Mechanism of Hydrolysis

- Enzyme Binding : The compound binds to the active site of aminopeptidases (e.g., leucine aminopeptidase) through interactions with the methionine side chain and naphthylamide group .

- Catalytic Cleavage : Hydrolysis occurs at the amide bond, releasing β-naphthylamine and L-methionine (or its derivatives) .

Example Reaction

Kinetic Data

| Enzyme | Substrate | (μM) | (nmol/min/mg) | Source |

|---|---|---|---|---|

| Leucine Aminopeptidase | L-Methionine β-naphthylamide | 12.5 ± 1.2 | 45.3 ± 3.8 | |

| Cystathionine-γ-synthase | L-Methionine β-naphthylamide | 8.9 ± 0.9 | 32.1 ± 2.5 |

Case Study: hMAT2A Mutant Screening

- Objective : Assess mutant variants of human methionine adenosyltransferase (hMAT2A) for altered substrate specificity .

- Method : L-Methionine β-naphthylamide was used alongside 14 methionine analogues in a high-throughput luminescence assay .

- Key Finding : Mutant K289L showed a 160-fold selectivity shift toward non-native substrates compared to wild-type hMAT2A .

Data Table: Selectivity Indices

| hMAT2A Mutant | Substrate | Turnover Efficiency (%) | Selectivity Index vs. L-Met |

|---|---|---|---|

| Wild-Type | L-Methionine | 100 | 1.0 |

| K289L | L-Methionine β-naphthylamide | 62 ± 5 | 4.4 |

Stability and Byproduct Analysis

| Condition | Half-Life () | Byproduct Identified |

|---|---|---|

| pH 7.4, 37°C | >24 hours | None |

| pH 2.0, 25°C | 6.2 hours | 2-Naphthol |

Inhibition Studies

L-Methionine β-naphthylamide acts as a competitive inhibitor for enzymes like tyramine N-(hydroxycinnamoyl)transferase, with an IC₅₀ of 18 ± 2 μM .

Synthetic Modifications

The compound has been modified to study structure-activity relationships:

Applications De Recherche Scientifique

Biochemical Research Applications

2.1 Enzyme Substrate Studies

L-Methionine beta-naphthylamide has been utilized as a substrate in studies involving methionine adenosyltransferase (MAT). Research has shown that specific mutations in the hMAT2A enzyme can significantly alter its selectivity for non-native methionine analogues, including this compound. For instance, a study demonstrated that the K289L mutant of hMAT2A exhibited a 160-fold increase in selectivity for non-native substrates over native L-methionine, indicating its potential for targeted drug design and enzyme engineering .

2.2 Antioxidant Activity

The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. The presence of the naphthylamide moiety enhances the radical-scavenging activity of L-methionine derivatives, making them effective in protecting cellular components from oxidative damage .

Pharmaceutical Applications

3.1 Cancer Research

This compound has shown promise in cancer research. It was found to inhibit the growth of human pancreatic cancer cells, suggesting its potential as an anticancer agent. The mechanism involves modulation of cellular pathways that regulate growth and apoptosis .

3.2 Drug Development

In drug development, this compound serves as a scaffold for synthesizing novel therapeutic agents. Its ability to mimic natural substrates allows researchers to design inhibitors or modulators that can interact with specific biological targets effectively .

Case Studies

4.1 Case Study: Enzyme Engineering

A notable case study involved engineering hMAT2A to enhance its selectivity for this compound. Researchers performed high-throughput screening of various mutants and identified several candidates that showed improved turnover rates for the compound compared to native substrates. The findings underscore the utility of this compound in understanding enzyme specificity and developing selective inhibitors .

4.2 Case Study: Antioxidant Efficacy

In another study, researchers evaluated the antioxidant capacity of this compound using various assays measuring radical scavenging activity. The results indicated that derivatives of L-methionine with naphthyl groups exhibited significantly higher antioxidant activity compared to their unmodified counterparts, paving the way for new therapeutic strategies against oxidative stress-related diseases .

Data Tables

Mécanisme D'action

L-Methionine beta-naphthylamide can be compared with other methionine derivatives and naphthylamide compounds:

S-Adenosyl-L-Methionine (SAM): A methyl donor in various biochemical reactions.

Methionine Hydroxy Analogues (MHA): Used in animal nutrition and as dietary supplements

Uniqueness: this compound is unique due to its dual functionality, combining the properties of methionine and beta-naphthylamine. This makes it a valuable tool in proteomics research and enzymatic studies .

Comparaison Avec Des Composés Similaires

- S-Adenosyl-L-Methionine (SAM)

- Methionine Hydroxy Analogues (MHA)

- Beta-Naphthylamine Derivatives .

Activité Biologique

L-Methionine beta-naphthylamide (L-Met-β-NA) is a synthetic derivative of the amino acid methionine, characterized by its beta-naphthylamide group. This compound has garnered attention for its biological activities, particularly in enzymatic reactions and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its enzymatic interactions, substrate specificity, and implications in various biological systems.

This compound has the molecular formula and is classified as an amino acid amide. Its structure allows it to participate in various biochemical processes, particularly as a substrate for specific enzymes.

Aminopeptidase Substrates

L-Met-β-NA has been studied as a substrate for aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. A study assessing the specificity of aminopeptidases across various bacterial strains demonstrated that L-Met-β-NA is hydrolyzed effectively by certain bacterial aminopeptidases. The hydrolysis results in the release of beta-naphthylamine, which can be quantified fluorometrically .

Table 1: Aminopeptidase Activity on Various Substrates

| Bacterial Strain | Substrate Tested | Hydrolysis Efficiency (%) |

|---|---|---|

| Bacillus subtilis | L-Methionine β-naphthylamide | 100% |

| E. coli K-12 | L-Methionine β-naphthylamide | 92% |

| B. pumilis | L-Methionine β-naphthylamide | 85% |

This data indicates that L-Met-β-NA is a preferred substrate for several aminopeptidases, suggesting its relevance in microbial metabolism and potential applications in biotechnological processes.

Role in Methionine Metabolism

Methionine and its derivatives are crucial for various biological functions, including protein synthesis and methylation reactions. Research has highlighted the importance of methionine metabolism in T cells, where it serves as a precursor for S-adenosylmethionine (SAM), a vital methyl donor involved in DNA and RNA methylation processes . The incorporation of analogs like L-Met-β-NA may influence these metabolic pathways by altering substrate availability or enzyme activity.

Case Studies

- T Cell Activation : A study demonstrated that activated T cells utilize methionine to generate methyl groups necessary for DNA and RNA methylation, influencing cell proliferation and differentiation . The introduction of L-Met-β-NA could potentially modulate these processes by acting as an alternative substrate.

- Bacterial Metabolism : In a controlled experiment, different bacterial strains were exposed to L-Met-β-NA to assess their growth and metabolic profiles. Results indicated variations in growth rates and enzyme expression levels depending on the availability of this compound, suggesting its role as a nutrient source or signaling molecule .

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWHUPKCZKLQIM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426488 | |

| Record name | AC1OCXNF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-16-0 | |

| Record name | (2S)-2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1OCXNF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7424-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.